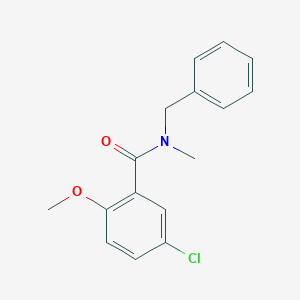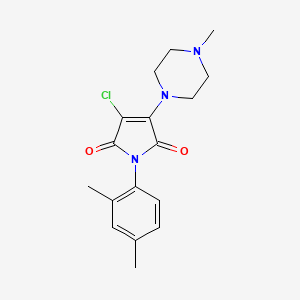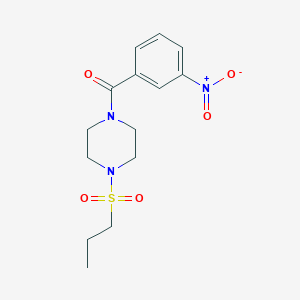
2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as TMBM, is a synthetic compound that has been widely studied for its potential therapeutic applications. TMBM is a member of the family of compounds known as chalcones, which are characterized by their ability to inhibit the activity of enzymes involved in inflammation and cancer.
Wirkmechanismus
2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione exerts its pharmacological effects by inhibiting the activity of enzymes involved in inflammation and cancer. Specifically, 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione can inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is that it is a synthetic compound, which means that it can be easily synthesized in large quantities for use in laboratory experiments. However, one limitation of 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is that it has not yet been extensively studied in animal models, which makes it difficult to assess its potential therapeutic efficacy in vivo.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione. One area of interest is the development of 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione in combination with other drugs for the treatment of cancer and other diseases. Finally, further research is needed to better understand the mechanism of action of 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione and its potential therapeutic applications.
Synthesemethoden
2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione can be synthesized through a multi-step process involving the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2,4-pentanedione in the presence of a base catalyst. The resulting chalcone intermediate is then subjected to a Michael addition reaction with tert-butyl acetoacetate to yield 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been the subject of extensive scientific research due to its potential therapeutic applications. In particular, 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. These properties make 2-tert-butyl-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione a promising candidate for the development of new drugs for the treatment of a variety of diseases.
Eigenschaften
IUPAC Name |
2-tert-butyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-16(2,3)17(4)22-14(19)11(15(20)23-17)8-10-6-7-12(18)13(9-10)21-5/h6-9,18H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVECABHVMDTWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC(=C(C=C2)O)OC)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate](/img/structure/B5519354.png)
![4-methyl-6-(1-piperidinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519355.png)
![3-isobutyl-1-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5519357.png)

![ethyl 4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5519372.png)
![(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5519380.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B5519388.png)
![N-(2-furylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5519399.png)

![N'-benzylidene-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5519418.png)
![2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5519425.png)


